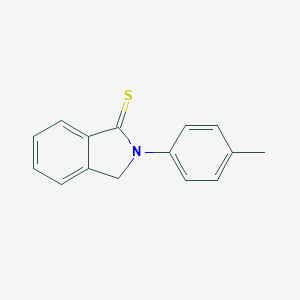
1H-Isoindole-1-thione, 2,3-dihydro-2-(4-methylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Isoindole-1-thione, 2,3-dihydro-2-(4-methylphenyl)- is a heterocyclic organic compound that has gained a lot of attention in scientific research due to its unique properties. This compound is also known as thioisoindigo and has been found to exhibit various biological activities, making it a promising candidate for drug discovery and development.
Mécanisme D'action
The mechanism of action of 1H-Isoindole-1-thione, 2,3-dihydro-2-(4-methylphenyl)- is not fully understood. However, it has been proposed that the compound induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway. It has also been suggested that thioisoindigo inhibits the activity of certain enzymes involved in cancer cell proliferation.
Effets Biochimiques Et Physiologiques
Thioisoindigo has been found to exhibit various biochemical and physiological effects. Some of the major effects are listed below:
1. Anti-cancer activity: Thioisoindigo has been shown to induce apoptosis in cancer cells and inhibit their proliferation.
2. Anti-inflammatory activity: Thioisoindigo has been found to exhibit anti-inflammatory properties by inhibiting the production of inflammatory cytokines.
3. Neuroprotective activity: Thioisoindigo has been shown to protect neurons from oxidative stress-induced damage, making it a potential candidate for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
1H-Isoindole-1-thione, 2,3-dihydro-2-(4-methylphenyl)- has several advantages and limitations for lab experiments. Some of the major advantages and limitations are listed below:
Advantages:
1. Thioisoindigo is relatively easy to synthesize, making it readily available for lab experiments.
2. Thioisoindigo exhibits various biological activities, making it a versatile compound for scientific research.
Limitations:
1. Thioisoindigo is relatively unstable and can degrade under certain conditions, making it difficult to work with.
2. Thioisoindigo can be toxic to cells at higher concentrations, making it important to carefully control the dosage in lab experiments.
Orientations Futures
There are several future directions for the scientific research of 1H-Isoindole-1-thione, 2,3-dihydro-2-(4-methylphenyl)-. Some of the major directions are listed below:
1. Drug Discovery: Thioisoindigo has shown promising anti-cancer properties and could be further developed as a potential drug candidate for cancer therapy.
2. Organic Electronics: Thioisoindigo has shown excellent charge transport properties and could be further developed for use in organic electronic devices.
3. Materials Science: Thioisoindigo has been used as a building block for the synthesis of various functional materials and could be further explored for the development of new materials with unique properties.
Conclusion:
1H-Isoindole-1-thione, 2,3-dihydro-2-(4-methylphenyl)- is a promising compound for scientific research due to its unique properties and versatile applications. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in drug discovery, organic electronics, and materials science.
Méthodes De Synthèse
The synthesis of 1H-Isoindole-1-thione, 2,3-dihydro-2-(4-methylphenyl)- involves the reaction of isatin with thiourea in the presence of a catalyst. This reaction results in the formation of thioisoindigo, which can be further purified using various techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
1H-Isoindole-1-thione, 2,3-dihydro-2-(4-methylphenyl)- has been extensively studied for its potential applications in various fields of science. Some of the major scientific research applications of this compound are listed below:
1. Cancer Research: Thioisoindigo has been found to exhibit anti-cancer properties by inducing apoptosis in cancer cells. It has also been shown to inhibit the proliferation of cancer cells, making it a potential candidate for cancer therapy.
2. Organic Electronics: Thioisoindigo has been found to exhibit excellent charge transport properties, making it a promising candidate for use in organic electronic devices such as solar cells and transistors.
3. Materials Science: Thioisoindigo has been used as a building block for the synthesis of various functional materials such as polymers, liquid crystals, and dyes.
Propriétés
Numéro CAS |
89313-78-0 |
|---|---|
Nom du produit |
1H-Isoindole-1-thione, 2,3-dihydro-2-(4-methylphenyl)- |
Formule moléculaire |
C15H13NS |
Poids moléculaire |
239.3 g/mol |
Nom IUPAC |
2-(4-methylphenyl)-3H-isoindole-1-thione |
InChI |
InChI=1S/C15H13NS/c1-11-6-8-13(9-7-11)16-10-12-4-2-3-5-14(12)15(16)17/h2-9H,10H2,1H3 |
Clé InChI |
LWRJZRKBDFDIEU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2CC3=CC=CC=C3C2=S |
SMILES canonique |
CC1=CC=C(C=C1)N2CC3=CC=CC=C3C2=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



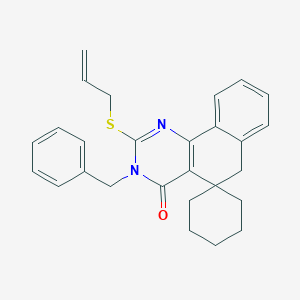
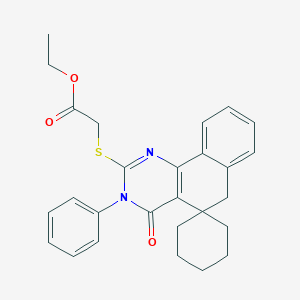
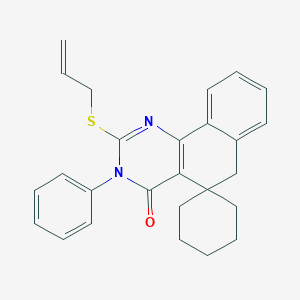
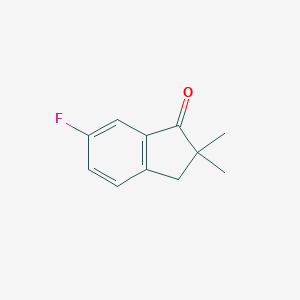

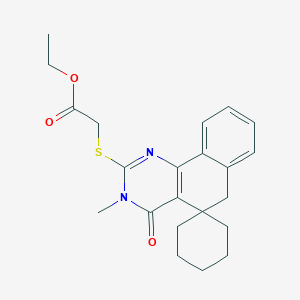
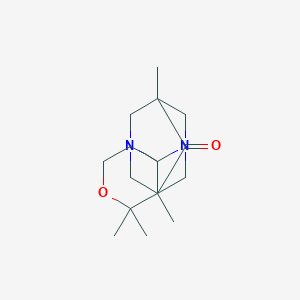
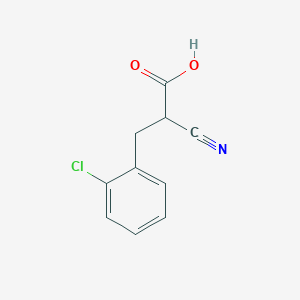
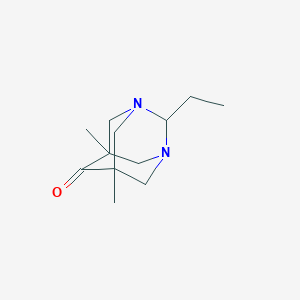
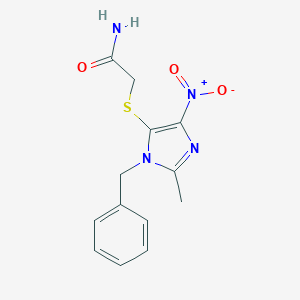
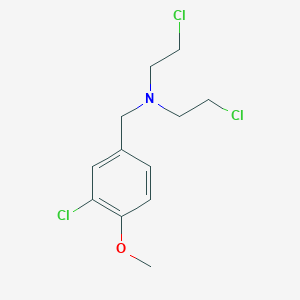
![Benzoic acid, 2-hydroxy-5-[(phenylamino)sulfonyl]-](/img/structure/B188452.png)
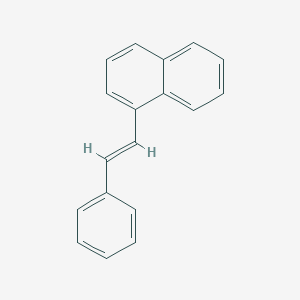
![1-[5-Hydroxy-1-(4-methoxy-phenyl)-2-methyl-1H-indol-3-yl]-ethanone](/img/structure/B188454.png)